TMI Vapor Pressure: A 23x Advantage Over TEI for Practical MOCVD Delivery
The vapor pressure of trimethylindium (TMI) is a critical differentiator for MOCVD processes. At 17 °C, TMI's vapor pressure is 0.85 Torr, which is 23 times higher than that of triethylindium (TEI), measured at 0.037 Torr at the same temperature [1]. This large quantitative difference makes TEI impractical for standard MOCVD systems, as its low vapor pressure severely limits the achievable growth rate and requires impractically high source temperatures [1].
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 0.85 Torr at 17 °C |
| Comparator Or Baseline | Triethylindium (TEI): 0.037 Torr at 17 °C |
| Quantified Difference | TMI vapor pressure is 23x higher |
| Conditions | Temperature: 17 °C |
Why This Matters
This quantitative difference dictates precursor selection, as TEI's lower vapor pressure is insufficient to achieve commercially viable growth rates in standard MOCVD reactors.
- [1] Shenai-Khatkhate, D. V., et al. "Exceptionally stable vapor delivery of trimethylindium under intense OMVPE growth conditions." Journal of Crystal Growth 287.2 (2006): 679-683. View Source
